molecular formula C4H8O2S2 B14615344 1,4-Dithiane 1,4-dioxide CAS No. 57983-04-7

1,4-Dithiane 1,4-dioxide

Cat. No.: B14615344
CAS No.: 57983-04-7
M. Wt: 152.2 g/mol
InChI Key: XGISLVMWAFEKFQ-UHFFFAOYSA-N
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Description

1,4-Dithiane 1,4-dioxide is an organosulfur compound with the molecular formula C4H8O2S2 It is a derivative of 1,4-dithiane, where the sulfur atoms are oxidized to sulfoxides

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiane 1,4-dioxide can be synthesized through the oxidation of 1,4-dithiane. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of acetic acid (CH3COOH) as a solvent . The reaction typically proceeds at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiane 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as alkyl halides or Grignard reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: 1,4-Dithiane.

    Substitution: Alkylated or arylated derivatives of this compound.

Scientific Research Applications

1,4-Dithiane 1,4-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dithiane 1,4-dioxide involves its ability to undergo various chemical transformations. The sulfoxide groups can participate in oxidation-reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1,4-Dithiane 1,4-dioxide can be compared to other similar compounds such as:

Properties

CAS No.

57983-04-7

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

1,4-dithiane 1,4-dioxide

InChI

InChI=1S/C4H8O2S2/c5-7-1-2-8(6)4-3-7/h1-4H2

InChI Key

XGISLVMWAFEKFQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCS1=O

Origin of Product

United States

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